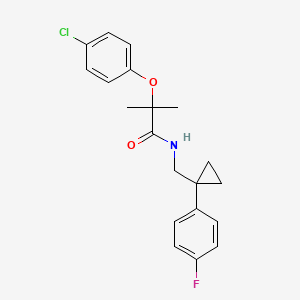

2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFNO2/c1-19(2,25-17-9-5-15(21)6-10-17)18(24)23-13-20(11-12-20)14-3-7-16(22)8-4-14/h3-10H,11-13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLHHCZZVQDZFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1(CC1)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

Cyclopropylmethylation: The next step involves the introduction of the cyclopropylmethyl group. This can be achieved through a cyclopropanation reaction using a suitable cyclopropylmethyl halide and a base.

Amidation: The final step is the formation of the amide bond. This involves reacting the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.

Major Products

Oxidation: Hydroxylated derivatives of the original compound.

Reduction: Amines derived from the reduction of the amide group.

Substitution: Nitro or halogenated derivatives depending on the specific substitution reaction.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for investigating binding affinities and specific interactions.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics imparted by the chlorophenoxy and fluorophenyl groups.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The presence of the chlorophenoxy and fluorophenyl groups can enhance binding affinity and specificity, potentially leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide

- 2-(4-chlorophenoxy)-N-((1-(4-methylphenyl)cyclopropyl)methyl)-2-methylpropanamide

- 2-(4-bromophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide

Uniqueness

Compared to similar compounds, 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide is unique due to the specific combination of chlorophenoxy and fluorophenyl groups. This combination can result in distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and unique reactivity patterns.

This detailed overview provides a comprehensive understanding of 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide , also known by its chemical identifiers, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenoxy group, a cyclopropyl moiety, and an amide functional group. The molecular formula is , which indicates the presence of chlorine and fluorine substituents that may influence its biological activity.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Chlorophenoxy group | Chlorophenoxy |

| Cyclopropyl group | Cyclopropyl |

| Amide functional group | Amide |

Anticancer Properties

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including those structurally related to the target compound, in exhibiting significant anticancer activity. These compounds have been shown to interact with various cellular targets involved in cancer progression.

-

Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as:

- Thymidylate synthase : Involved in DNA synthesis.

- Histone deacetylases (HDAC) : Modulates gene expression related to cancer.

- Telomerase : Maintains telomere length in cancer cells.

- Cytotoxicity Against Cancer Cell Lines : Preliminary data indicate that the compound exhibits cytotoxic effects on several cancer cell lines, although specific IC50 values need further investigation.

Case Studies

- Study on Antiproliferative Effects : A study published in Nature Reviews demonstrated that derivatives similar to the target compound showed significant antiproliferative effects against breast and lung cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

- Molecular Docking Studies : Molecular docking simulations have revealed that the target compound can effectively bind to active sites of proteins involved in cancer signaling pathways, suggesting a potential for therapeutic application .

Table 2: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

Amide Coupling : React 2-(4-chlorophenoxy)-2-methylpropanoic acid with 1-(4-fluorophenyl)cyclopropanemethylamine using coupling agents like EDC/HOBt.

Cyclopropane Formation : Introduce the cyclopropyl group via a [2+1] cycloaddition using diazo compounds or via Corey-Chaykovsky reaction with trimethylsulfoxonium iodide .

Purification : Optimize column chromatography using hexane:ethyl acetate gradients (e.g., 2:1 to 1:2 ratios) based on Rf values observed in TLC .

Q. Optimization Strategies :

- Temperature Control : Maintain reaction temperatures between 0–25°C to avoid side reactions (e.g., epoxide formation from cyclopropane intermediates).

- Catalyst Screening : Test Lewis acids like BF₃·Et₂O for cyclopropane stabilization.

- Yield Improvement : Adjust stoichiometry of amine derivatives (e.g., α-cyclopropyl-4-fluorobenzylamine) to achieve yields >50% (typical range: 31–76% for analogous compounds) .

Q. How can structural characterization be performed using NMR and mass spectrometry?

Methodological Answer :

- ¹H/¹³C NMR :

- Identify the cyclopropyl methyl group via characteristic upfield shifts (δ 0.5–1.5 ppm for cyclopropane protons) and coupling patterns (e.g., geminal coupling).

- The 4-fluorophenyl group shows a doublet near δ 7.2–7.4 ppm (J = 8–10 Hz) .

- Use DEPT-135 to distinguish CH₃ (2-methylpropanamide) and CH₂ (cyclopropylmethyl) groups .

- Mass Spectrometry (MS) :

- ESI-MS in positive mode: Look for [M+H]⁺ peaks matching the molecular weight (C₂₁H₂₂ClFNO₂ = 377.86 g/mol).

- Fragmentation patterns: Cleavage at the amide bond (m/z 154 for 4-fluorophenylcyclopropylmethyl fragment) .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence bioactivity, and how can structure-activity relationships (SAR) be studied?

Methodological Answer :

- Role of Cyclopropane :

- The rigid cyclopropane ring enhances metabolic stability by restricting conformational flexibility, as observed in analogues with improved pharmacokinetic profiles .

- Compare analogues with cyclobutyl or cyclohexyl substitutions to assess steric and electronic effects.

- SAR Strategies :

- In Silico Docking : Use molecular dynamics simulations to predict binding affinity to target proteins (e.g., bacterial type III secretion systems (T3SS), as seen in Pseudomonas aeruginosa inhibitors ).

- Biological Assays : Test cytotoxicity and target inhibition in in vitro models (e.g., IC₅₀ values for T3SS inhibition) .

Q. How can experimental design address contradictions in bioactivity data across studies?

Methodological Answer :

- Source of Contradictions : Variability in assay conditions (e.g., bacterial strain differences in T3SS studies) or purity of intermediates (e.g., epoxide byproducts in cyclopropane synthesis) .

- Resolution Strategies :

- Standardized Protocols : Use reference compounds (e.g., fenofibric acid derivatives ) to calibrate assays.

- Purity Validation : Employ HPLC (≥98% purity) and elemental analysis to confirm compound integrity.

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 μM) to ensure reproducibility .

Case Study : Inconsistent IC₅₀ values for T3SS inhibition were resolved by standardizing bacterial culture density (OD₆₀₀ = 0.4) and using a luminescence-based reporter system .

Q. What advanced spectroscopic methods can resolve ambiguities in stereochemical assignments?

Methodological Answer :

- X-ray Crystallography : Determine absolute configuration of the cyclopropane ring and amide bond geometry. For example, intramolecular C–H···O hydrogen bonds stabilize specific conformations .

- NOESY NMR : Detect spatial proximity between the 4-fluorophenyl group and cyclopropane protons to confirm stereochemistry.

- VCD (Vibrational Circular Dichroism) : Analyze chiral centers in the propanamide backbone .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

Methodological Answer :

- ADME Prediction : Use software like SwissADME to predict logP (target: 3–4 for optimal membrane permeability) and CYP450 metabolism.

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or methoxy) at the 4-chlorophenoxy moiety while monitoring clogP changes .

- Metabolic Hotspots : Identify labile sites (e.g., cyclopropane ring opening) using DFT calculations to prioritize stable analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.